N-(4-Aminophenyl)-2-(pentyloxy)benzamide
Overview
Description
N-(4-Aminophenyl)-2-(pentyloxy)benzamide, also known as 4-APB, is a synthetic compound that has been widely studied in scientific research. It is a member of the benzamide family and is closely related to other compounds such as 5-APB and 6-APB. 4-APB is of particular interest due to its ability to act as a non-selective agonist at a variety of serotonin and dopamine receptors. Its effects on the body have been studied extensively, and it has been found to have a wide range of potential applications in both laboratory and clinical settings.
Scientific Research Applications
Chemoselective Synthesis N-(4-Aminophenyl)-2-(pentyloxy)benzamide and related compounds are used in chemoselective synthesis processes. Singh et al. (2017) describe the N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides, highlighting the compound's role in creating biologically interesting compounds through chemoselective synthesis methods (Singh, Lakhan, & Singh, 2017).
Cancer Treatment Applications Derivatives of N-(4-Aminophenyl)-2-(pentyloxy)benzamide, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown promise in cancer treatment. Zhou et al. (2008) discuss the compound MGCD0103, a histone deacetylase (HDAC) inhibitor with potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Properties Studies on amino-substituted benzamides, including N-(4-Aminophenyl)-2-(pentyloxy)benzamide, have focused on their capacity to act as antioxidants. Jovanović et al. (2020) explored the electrochemical oxidation of such compounds and proposed reaction mechanisms that contribute to their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Inhibitory Activities in Biological Applications The inhibitory properties of N-(4-Aminophenyl)-2-(pentyloxy)benzamide derivatives, particularly in relation to HDACs, have been explored. For instance, Bressi et al. (2010) studied a series of N-(2-amino-5-substituted phenyl)benzamides for their inhibition of HDAC2, demonstrating their biological efficacy in cancer cells (Bressi et al., 2010).
Synthesis of Benzamide Derivatives for Antimicrobial Agents Research has also focused on synthesizing N-(4-Aminophenyl)-2-(pentyloxy)benzamide derivatives for antimicrobial purposes. Ertan et al. (2007) synthesized and evaluated a series of these derivatives for antibacterial and antifungal activities, highlighting their broad spectrum of activity (Ertan et al., 2007).
Photovoltaic Application in Solar Cells The compound has been utilized in the synthesis of novel ligands for photovoltaic applications. Al-barody (2021) discussed the synthesis of complexes using N-(2-hydroxyl phenyl)-(4 -pentloxy-benzate-salicyIidene) and their application in dye-sensitized solar cells (DSSCs), indicating its role in renewable energy technologies (Al-barody, 2021).
Anticonvulsant Properties Some derivatives of N-(4-Aminophenyl)-2-(pentyloxy)benzamide have been studied for their anticonvulsant activities. Lambert et al. (1995) synthesized compounds like 4-amino-N-(2-ethylphenyl)benzamide and evaluated them in several anticonvulsant models, showing their potential in this field (Lambert, Hamoir, Hermans, & Poupaert, 1995).
properties
IUPAC Name |
N-(4-aminophenyl)-2-pentoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-6-13-22-17-8-5-4-7-16(17)18(21)20-15-11-9-14(19)10-12-15/h4-5,7-12H,2-3,6,13,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFDEYKWSNBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(pentyloxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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